
6-Chloro-2-(3-pyrrolidinylcarbonylphenyl)benzoic acid
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Overview
Description
6-Chloro-2-(3-pyrrolidinylcarbonylphenyl)benzoic acid is a synthetic organic compound that features a benzoic acid core substituted with a chloro group and a pyrrolidinylcarbonylphenyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Chloro-2-(3-pyrrolidinylcarbonylphenyl)benzoic acid typically involves multi-step organic reactions. One common route includes the following steps:
Formation of the Pyrrolidinylcarbonyl Intermediate: The pyrrolidine ring is introduced through a reaction between a suitable amine and a carbonyl compound under acidic or basic conditions.
Coupling Reaction: The final step involves coupling the pyrrolidinylcarbonyl intermediate with a benzoic acid derivative using coupling agents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, yield, and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidine ring, using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of the carbonyl group can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The chloro group can be substituted with other nucleophiles (e.g., amines, thiols) under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products:
Oxidation: Formation of corresponding N-oxide derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted benzoic acid derivatives.
Scientific Research Applications
6-Chloro-2-(3-pyrrolidinylcarbonylphenyl)benzoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery for the development of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6-Chloro-2-(3-pyrrolidinylcarbonylphenyl)benzoic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
6-Chloro-2-(3-pyrrolidinylcarbonylphenyl)benzoic acid derivatives: Compounds with different substituents on the pyrrolidine ring or benzoic acid core.
Pyrrolidine-based compounds: Other compounds featuring the pyrrolidine ring, such as pyrrolidine-2-one and pyrrolidine-2,5-diones.
Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a chloro group and a pyrrolidinylcarbonylphenyl moiety makes it a versatile scaffold for further modifications and applications.
Properties
IUPAC Name |
2-chloro-6-[3-(pyrrolidine-1-carbonyl)phenyl]benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClNO3/c19-15-8-4-7-14(16(15)18(22)23)12-5-3-6-13(11-12)17(21)20-9-1-2-10-20/h3-8,11H,1-2,9-10H2,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SJUDABRMHRAGNA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2=CC=CC(=C2)C3=C(C(=CC=C3)Cl)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70692113 |
Source
|
Record name | 3-Chloro-3'-(pyrrolidine-1-carbonyl)[1,1'-biphenyl]-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70692113 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
329.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1262006-44-9 |
Source
|
Record name | 3-Chloro-3'-(pyrrolidine-1-carbonyl)[1,1'-biphenyl]-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70692113 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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